molecular formula C19H22FN5O2 B2908823 N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235382-53-2

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2908823
CAS RN: 1235382-53-2
M. Wt: 371.416
InChI Key: FICQMAVFMJABPI-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FPOP is a photoactivatable amino acid that can be used as a probe to study protein-protein interactions, protein-ligand interactions, and protein conformational changes.

Scientific Research Applications

Antitumor Effects

Pyrimidine derivatives have shown promise in antitumor applications. Their ability to inhibit cell proliferation makes them potential candidates for cancer therapy, particularly in targeting tumor cells selectively without harming normal cells .

CDK2 Inhibition for Cancer Treatment

The compound’s structure suggests potential as a CDK2 inhibitor . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. Compounds that can effectively inhibit CDK2 activity could be developed into anticancer drugs that target tumor cells selectively .

Drug Development and Synthesis

The unique structure and diverse properties of this compound make it a valuable candidate in drug development . Its synthesis could lead to the creation of libraries of novel heterocyclic compounds with potential biological activities, contributing to various fields of medicinal chemistry.

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c20-16-4-2-14(3-5-16)12-23-17(26)18(27)24-13-15-6-10-25(11-7-15)19-21-8-1-9-22-19/h1-5,8-9,15H,6-7,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICQMAVFMJABPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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